molecular formula C25H25N5O4S B2979593 N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 852171-68-7

N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Katalognummer B2979593
CAS-Nummer: 852171-68-7
Molekulargewicht: 491.57
InChI-Schlüssel: PUBZRZVKJTUUKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidinone ring, which is a common structure in many biological molecules and pharmaceuticals . The molecule also contains a thioacetamide group, which is a sulfur analog of acetamide and is often used in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom in the thioacetamide group could potentially make the compound more reactive .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Drug Synthesis The compound's intricate structure, characterized by heterocyclic rings, positions it as a crucial entity in the synthesis of novel therapeutic agents. Research has demonstrated the utility of similar heterocyclic compounds in synthesizing anti-inflammatory and analgesic agents, indicating potential applications in pain management and inflammatory disorders (A. Abu‐Hashem et al., 2020). These compounds have been explored for their COX-1/COX-2 inhibitory capabilities, showcasing significant analgesic and anti-inflammatory activities.

Radiopharmaceutical Applications Compounds with similar molecular frameworks have been utilized in the development of selective radioligands for imaging with positron emission tomography (PET), as illustrated by the synthesis and application of [18F]PBR111 for imaging the translocator protein (18 kDa) (F. Dollé et al., 2008). This underscores the potential of such compounds in neuroimaging and the diagnosis of neuroinflammatory conditions.

Anticonvulsant Activity The structural analogs of this compound have been evaluated for anticonvulsant properties, suggesting a basis for the development of new treatments for epilepsy and seizure disorders. The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine and their pharmacological evaluation underscore their moderate anticonvulsant activity, which is promising for further therapeutic exploration (H. Severina et al., 2020).

Antimicrobial and Antifungal Applications The antimicrobial and antifungal activities of pyrimidine derivatives, as reported in several studies, hint at the potential of the compound for use in treating microbial infections. For instance, the synthesis and antimicrobial activity assessment of new pyrimidinone and oxazinone derivatives fused with thiophene rings highlight the scope of such compounds in combating bacterial and fungal pathogens (A. Hossan et al., 2012).

Cancer Research Moreover, the potential antitumor activity of derivatives of similar structural motifs offers a promising avenue for cancer research. The design, synthesis, and evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives underscore the ongoing efforts to discover new anticancer agents (M. M. Al-Sanea et al., 2020).

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-5-15-6-10-17(11-7-15)26-19(31)14-35-23-20-22(29(2)25(33)30(3)24(20)32)27-21(28-23)16-8-12-18(34-4)13-9-16/h6-13H,5,14H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBZRZVKJTUUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.